4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
4-Chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a 4-chlorobenzamide moiety at position 5 (Fig. 1). Its molecular formula is C24H18ClNO4, with a molecular weight of 439.85 g/mol. The compound’s structural complexity arises from the fusion of benzofuran and benzamide pharmacophores, which are common in medicinal chemistry for their bioactivity and binding properties.
Properties
IUPAC Name |
4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-14-20-13-18(26-24(28)16-3-7-17(25)8-4-16)9-12-21(20)30-23(14)22(27)15-5-10-19(29-2)11-6-15/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXYHGOQXSDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and antiviral research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Viral Replication : Some derivatives have shown promising results against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication .
- Anti-cancer Properties : The compound's structural analogs have been tested for their cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation .
Antiviral Activity
Studies have demonstrated that certain benzamide derivatives exhibit broad-spectrum antiviral effects. For instance, the derivative IMB-0523, related to this compound, was evaluated for its anti-HBV activity in vitro and in vivo. The results indicated that it effectively inhibited both wild-type and drug-resistant strains of HBV .
Anticancer Activity
The anticancer potential of related compounds has been assessed using various cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| IMB-0523 | HepG2 (Liver) | 12.5 | Significant inhibition of growth |
| Analog A | A549 (Lung) | 8.0 | High cytotoxicity observed |
| Analog B | HeLa (Cervical) | 10.0 | Morphological changes noted |
Case Studies
- Hepatitis B Virus Study : In a controlled study, IMB-0523 was administered to HepG2.2.15 cells, leading to a notable increase in intracellular A3G levels, correlating with reduced HBV replication rates .
- Cancer Cell Line Analysis : In another study involving A549 and HeLa cells, various substituted benzamide derivatives were tested for their cytotoxic effects using the MTT assay. The results indicated that modifications to the benzamide structure significantly influenced the IC50 values, with some derivatives showing enhanced potency compared to standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
4-tert-Butyl-N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide (F267-0264)
- Molecular Formula: C28H27NO4
- Molecular Weight : 441.53 g/mol
- Key Features: The tert-butyl group at the benzamide para position increases steric bulk and lipophilicity (clogP ≈ 5.2 vs.
4-Chloro-N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide (F267-0280)
- Molecular Formula: C27H24Cl2NO3
- Molecular Weight : 445.95 g/mol
- Key Features : Dual chloro substituents amplify electron-withdrawing effects, likely lowering pKa (predicted ~9.5 vs. ~10.2 for the target compound) and altering binding kinetics in enzyme inhibition. The absence of methoxy reduces hydrogen-bonding capacity .
Triazine and Sulfamoyl Derivatives
Compounds 51–55 () share a sulfamoyl-triazine motif but lack the benzofuran core:
| Compound | Substituents (Triazine Ring) | Melting Point (°C) | Notable Properties |
|---|---|---|---|
| 51 | 3-Fluorophenyl | 266–268 | High thermal stability, IR: 1680 cm⁻¹ (C=O) |
| 52 | 4-Trifluoromethylphenyl | 277–279 | Enhanced lipophilicity (clogP ~5.8) |
| 53 | 4-Methoxyphenyl | 255–258 | Improved solubility in polar solvents |
| 54 | 3-Methoxyphenyl | 237–239 | Lower melting point due to meta substitution |
In contrast, the target compound’s benzofuran core may confer rigidity, favoring π-π interactions absent in triazine derivatives. Its predicted melting point (~240–260°C) aligns with these analogs, suggesting comparable crystallinity .
Catalytic and Structural Analogs
4-Chloro-N-[2-(Piperidin-1-yl)Ethyl]Benzamide Monohydrate
Benzamide Ligands (L1–L3)
- L1 : 4-Chloro-N-((3-Fluorobenzyl)(Methyl)Carbamothionyl)Benzamide
- Application : Suzuki coupling catalysis (85% conversion for aryl halides). The thiourea moiety in L1–L3 enables metal coordination, a feature absent in the target compound, which may instead act as a kinase inhibitor .
Physicochemical and Spectral Comparisons
Solubility and Lipophilicity
| Compound | clogP | Water Solubility (mg/mL) |
|---|---|---|
| Target Compound | ~4.8 | <0.1 (predicted) |
| F267-0264 (tert-butyl) | ~5.2 | <0.05 |
| Compound 53 (4-methoxy) | ~3.9 | 0.3 |
The target compound’s moderate lipophilicity balances membrane permeability and solubility, favorable for oral bioavailability .
Spectroscopic Signatures
- IR : Expected C=O stretches at ~1680–1700 cm⁻¹ (benzamide) and ~1650 cm⁻¹ (benzofuran ketone).
- <sup>1</sup>H NMR : Aromatic protons for 4-methoxybenzoyl (δ 6.8–7.4 ppm), methyl groups (δ 2.1–2.3 ppm), and chloro-substituted benzamide (δ 7.5–8.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
